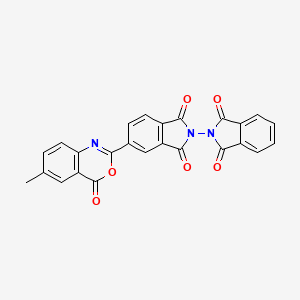
5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2,2'-biisoindole-1,1',3,3'-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone is a complex organic compound with a unique structure that includes a benzoxazinone moiety and a biisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazinone ring through a cyclization reaction. Subsequent steps involve the introduction of the biisoindole core via condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound’s unique structure makes it useful in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
- 4-[(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)amino] benzoic acid, butyl ester
Uniqueness
Compared to similar compounds, 5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2,2’-biisoindole-1,1’,3,3’-tetrone stands out due to its biisoindole core, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H13N3O6 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-5-(6-methyl-4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H13N3O6/c1-12-6-9-19-18(10-12)25(33)34-20(26-19)13-7-8-16-17(11-13)24(32)28(23(16)31)27-21(29)14-4-2-3-5-15(14)22(27)30/h2-11H,1H3 |
InChI Key |
CWOZUUBNXLCEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC4=C(C=C3)C(=O)N(C4=O)N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


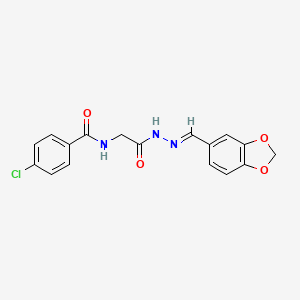
![2-methoxy-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540695.png)
![1-{[(E)-(2-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11540707.png)
methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11540713.png)
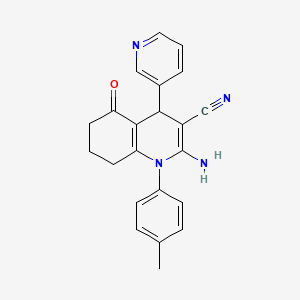
![(2E,5E)-5-[4-(benzyloxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11540718.png)
![2-bromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl 4-bromobenzoate](/img/structure/B11540719.png)
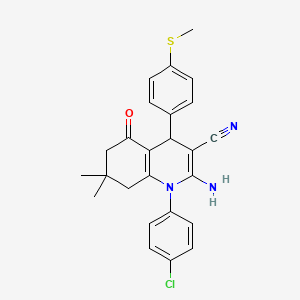
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B11540734.png)
![4-(azepan-1-yl)-6-[(2Z)-2-(2-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11540736.png)
![2-methyl-N-[(9Z)-3-methyl-9H-indeno[2,1-c]pyridin-9-ylidene]aniline](/img/structure/B11540742.png)

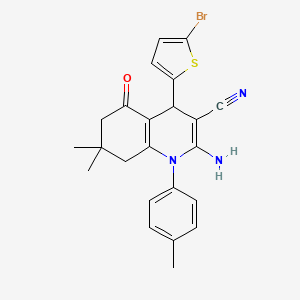
![3-(4-Methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B11540756.png)
